molecular formula C22H25N3O6 B4550907 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B4550907
M. Wt: 427.4 g/mol
InChI Key: IYCXGOJFDISFCK-UHFFFAOYSA-N
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Description

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological systems.

    Medicine: Potential therapeutic agent for various conditions.

    Industry: Used in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the piperazine moiety, and the final coupling with the dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives, such as:

Uniqueness

The unique combination of the benzodioxin ring and the dimethoxyphenyl group in this compound may confer distinct pharmacological properties, making it a compound of interest for further research.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-28-15-7-8-16(19(13-15)29-2)23-22(27)25-11-9-24(10-12-25)21(26)20-14-30-17-5-3-4-6-18(17)31-20/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCXGOJFDISFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide

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